N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-9-10(2)16-13-5-4-11(8-12(9)13)14(17)15-6-7-18-3/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
WBZVXUVAJOUIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation, where the carboxylic acid derivative of the indole reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Indole Carboxamides with Varied Substituents
2-Carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide
- Structural Differences: This compound () replaces the 2,3-dimethyl groups with a carboxy group at position 2 and a methanesulfonamide at position 5. The 3rd position features a dimethylaminoethyl chain.
- Synthesis: Synthesized via alkaline hydrolysis (NaOH in methanol/water), contrasting with the likely use of coupling reagents (e.g., HBTU) for carboxamide formation in the target compound .
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides
- Structural Differences : These derivatives () feature a benzoylphenyl group at position 2 and substituents (methoxy or chloro) at position 5.
- Pharmacology : Demonstrated lipid-lowering effects in preclinical models, suggesting that the 5-carboxamide position is critical for modulating lipid metabolism. The absence of a methoxyethyl chain in these compounds highlights the unique role of this substituent in the target molecule .
N,N-Dimethyl-1-(5-methoxyindol-3-yl)indole-3-acetamide
- Structural Differences : Contains a 5-methoxyindole moiety linked via an acetamide group (). The dual indole system contrasts with the single indole core of the target compound.
- Synthesis : Utilizes formic acid-mediated coupling, differing from the target compound’s likely peptide-like coupling strategies .
Compounds with Methoxyethyl Substituents
N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Core Structure : Replaces indole with a triazole ring (). The methoxyethyl group here is attached to the triazole nitrogen.
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, )
- Bioactivity : Exhibits anti-inflammatory activity (IC₅₀ < 17.21 µM), suggesting that methoxyethyl groups may enhance binding to inflammatory targets. This aligns with the structural motif in the target compound, though its specific activity remains uncharacterized .
Goxalapladib ()
Compounds with Alternative Core Structures
1H-Isoindole-5-carboxamide Derivatives ()
- Core Difference : Isoindole (benzannulated pyrrole) vs. indole. The isoindole derivative features a diethylphenyl group and propyl chain, leading to distinct electronic properties and steric effects compared to the target compound’s planar indole system .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid (–8)
- Structural Feature: Integrates a thiazole ring conjugated to the indole core.
Table 1: Structural and Functional Comparison
Biological Activity
N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring structure, a carboxamide group, and a methoxyethyl substituent. Its molecular formula is CHNO with a molecular weight of approximately 219.28 g/mol. The indole moiety is known for its prevalence in many natural products and pharmaceuticals, contributing to the compound's potential biological activity.
This compound exhibits significant interactions with various enzymes and receptors:
- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can lead to modulation of metabolic pathways through either inhibition or activation of enzymatic activity.
- Cell Signaling Pathways : Studies indicate that this compound may modulate important cell signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies:
- Cytotoxicity Screening : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound showed activity against leukemia and melanoma cell lines with IC values in the micromolar range .
- Mechanistic Insights : The compound's ability to influence gene expression through interactions with transcription factors suggests a mechanism by which it can affect cellular responses to external stimuli, potentially leading to apoptosis in cancer cells.
Interaction with Receptors
This compound has shown selective binding to certain receptors, indicating its potential as a lead compound in drug development:
- Receptor Binding Studies : Interaction studies have revealed that this compound binds selectively to certain receptors involved in drug metabolism and signaling pathways. Such interactions could lead to significant drug-drug interactions and influence therapeutic outcomes.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Indole Core Formation : Start with 5-substituted indole precursors (e.g., indole-5-carboxylic acid derivatives, as seen in ).
Amide Bond Formation : React the indole-5-carboxylic acid with 2-methoxyethylamine using coupling agents like EDCI/HOBt or via activation as an acid chloride .
Substituent Introduction : Introduce methyl groups at positions 2 and 3 of the indole ring via alkylation or Friedel-Crafts reactions under controlled conditions (e.g., AlCl₃ catalysis) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., from ethanol/water mixtures) or column chromatography.
Q. How can researchers verify the purity and structural integrity of the synthesized compound?
- Methodological Answer :
- Analytical Techniques :
- Melting Point : Compare observed mp with literature values (e.g., indole-5-carboxylic acid derivatives in show mp ranges of 208–259°C, influenced by substituents).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the 2-methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and indole protons (δ ~7.0–8.5 ppm) .
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (calculated for C₁₅H₂₀N₂O₂: 276.1474).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced Research Questions
Q. How do substituents (e.g., methoxyethyl, methyl groups) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic Effects : The 2-methoxyethyl group enhances solubility via hydrogen bonding, while methyl groups at positions 2 and 3 increase steric hindrance, potentially reducing metabolic degradation .
- Structure-Activity Relationship (SAR) :
- Compare analogs (e.g., N-(2-hydroxyethyl) vs. N-(2-methoxyethyl)) in enzyme inhibition assays.
- Use molecular docking to assess interactions with target proteins (e.g., cytochrome P450 isoforms) .
- Experimental Design : Synthesize analogs systematically (e.g., varying substituents at positions 2, 3, and 5) and evaluate pharmacokinetic properties (e.g., logP, plasma stability) .
Q. How can researchers resolve contradictions in spectral data or biological assay results?
- Methodological Answer :
- Data Validation :
Reproducibility : Repeat synthesis and characterization under standardized conditions.
Control Experiments : Include known reference compounds (e.g., indomethacin for COX inhibition assays) to validate assay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
